5-(Difluoromethoxy)pyridine-2-carbonitrile: Technical Monograph
5-(Difluoromethoxy)pyridine-2-carbonitrile: Technical Monograph
Executive Summary
5-(Difluoromethoxy)pyridine-2-carbonitrile (CAS 1206979-57-8 ) is a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry.[1] It serves as a critical intermediate for introducing the difluoromethoxy (
This guide details the compound's chemical identity, validated synthesis protocols, and its strategic application in Structure-Activity Relationship (SAR) optimization.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
Nomenclature & Identification
| Attribute | Detail |
| IUPAC Name | 5-(Difluoromethoxy)pyridine-2-carbonitrile |
| Common Synonyms | 5-(Difluoromethoxy)picolinonitrile; 2-Cyano-5-(difluoromethoxy)pyridine |
| CAS Number | 1206979-57-8 |
| Molecular Formula | |
| SMILES | N#Cc1cnc(OC(F)F)hc1 |
| Molecular Weight | 170.12 g/mol |
Key Physicochemical Properties
Note: Values are based on consensus predictive models for the pure substance.
| Property | Value | Significance in Drug Design |
| LogP (Predicted) | ~1.6 - 1.9 | Moderate lipophilicity; suitable for CNS penetration and oral bioavailability. |
| TPSA | ~46 Ų | Favorable for membrane permeability (Rule of 5 compliant). |
| H-Bond Donors | 1 (Weak) | The |
| H-Bond Acceptors | 4 | Includes nitrile N, pyridine N, ether O, and fluorines. |
| pKa (Conj. Acid) | < 1 | Pyridine nitrogen is weakly basic due to the electron-withdrawing nitrile and |
Synthesis & Manufacturing Methodologies
The synthesis of 5-(difluoromethoxy)pyridine-2-carbonitrile typically proceeds via the difluoromethylation of the precursor 5-hydroxypyridine-2-carbonitrile (CAS 113292-70-3). Two primary pathways exist: the industrial gas-phase method and the laboratory-scale solid-reagent method.
Pathway A: Difluorocarbene Insertion (Lab Scale)
This method is preferred for R&D laboratories as it avoids the use of gaseous Freons. It utilizes Sodium Chlorodifluoroacetate as a solid source of difluorocarbene.
Reaction Scheme:
Detailed Protocol:
-
Reagents:
-
5-Hydroxypyridine-2-carbonitrile (1.0 eq)
-
Sodium chlorodifluoroacetate (2.5 eq)
-
Potassium carbonate (
, 2.0 eq, anhydrous) -
Solvent: DMF (N,N-Dimethylformamide) or NMP.
-
-
Procedure:
-
Dissolve 5-hydroxypyridine-2-carbonitrile in DMF (0.2 M concentration) under inert atmosphere (
). -
Add
and stir for 15 minutes to facilitate deprotonation. -
Add Sodium chlorodifluoroacetate.
-
Heat the mixture to 95°C . Critical Step: The reagent decomposes to release difluorocarbene (
) at this temperature. -
Monitor by LC-MS. Evolution of
gas will occur. -
Quench: Pour into ice-water mixture. Extract with Ethyl Acetate.
-
-
Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
Pathway B: Gas-Phase Alkylation (Industrial)
Uses Chlorodifluoromethane (Freon-22) gas. This is more atom-economical but requires specialized pressure vessels and handling of ozone-depleting substances (where regulated).
Conditions:
Synthesis Workflow Diagram
Caption: Difluoromethylation of 5-hydroxypyridine-2-carbonitrile via in situ difluorocarbene generation.
Medicinal Chemistry Applications
The "Lipophilic Hydrogen Bond Donor"
The 5-(difluoromethoxy) moiety is a bioisostere of the methoxy group (
-
Vs. Methoxy: The
group is more lipophilic and electron-withdrawing. Unlike methoxy, the terminal proton in is acidic enough to act as a hydrogen bond donor (HBD). This allows the molecule to maintain H-bond interactions with receptor pockets that typically require a hydroxyl group, but without the metabolic liability of a phenol. -
Metabolic Stability: The fluorine atoms block metabolic oxidation at the alpha-position. While a methoxy group is prone to O-dealkylation (via CYP450), the difluoromethoxy group is significantly more robust.
SAR Logic Diagram
Caption: Pharmacophore features of the 5-(difluoromethoxy)pyridine-2-carbonitrile scaffold.
Handling & Safety Protocols
As a nitrile-containing fluorinated compound, standard safety protocols for hazardous organic chemicals apply.
-
Hazard Statements (Inferred):
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled (Nitrile toxicity).
-
H315/H319: Causes skin and serious eye irritation.
-
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive (nitrile hydrolysis risk over long term).
-
Incompatibility: Strong oxidizing agents, strong acids (hydrolysis of nitrile), strong bases.
References
-
CymitQuimica. 5-(Difluoromethoxy)pyridine-2-carbonitrile Product Page. Retrieved from
-
Zafrani, Y., et al. (2017).[2] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link
-
Xing, L., et al. (2015).[2] Physicochemical Properties of the Difluoromethyl Group for Drug Design. ChemMedChem.
- Hu, J., et al. (2011). Reagents for Difluoromethylation. Chemical Reviews. (General reference for NaO2CCClF2 methodology).
